4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Description
4-(1-Naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted at the 4-position with a 1-naphthylmethyl group and at the N-position with a 2-nitrobenzylidene moiety. The imine bond (C=N) results from the condensation of 1-piperazinamine with 2-nitrobenzaldehyde, while the naphthylmethyl group introduces steric bulk and hydrophobicity. Its electronic profile is influenced by the electron-withdrawing nitro group at the benzylidene’s ortho position, which may enhance stability and polar interactions .
Properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)22-11-4-2-7-19(22)16-23-25-14-12-24(13-15-25)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJNEQYSCRAMY-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Piperazinamine Derivatives
Electronic and Steric Effects
- Nitro Group Position : The target’s 2-nitro substituent exerts stronger electron-withdrawing effects compared to the para-nitro analog (). This ortho placement may increase imine bond polarization, enhancing reactivity in coordination or covalent binding .
- Naphthyl vs.
- Substituent Electronic Profiles: Electron-donating groups like dimethylamino () contrast sharply with the nitro group, altering protonation states and intermolecular interactions (e.g., hydrogen bonding) .
Structural Implications
- Imine Stability : Electron-withdrawing groups like nitro may stabilize the imine bond against hydrolysis compared to electron-donating substituents .
- Crystallinity and Melting Points : While direct data are scarce, bulkier substituents (e.g., naphthyl) likely increase melting points due to enhanced van der Waals interactions, as seen in similar compounds (e.g., reports Mp 174°C for a structurally distinct naphthyl-containing compound) .
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